Reversine

Catalog No.
S548311
CAS No.
656820-32-5
M.F
C21H27N7O
M. Wt
393.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Reversine

CAS Number

656820-32-5

Product Name

Reversine

IUPAC Name

6-N-cyclohexyl-2-N-(4-morpholin-4-ylphenyl)-7H-purine-2,6-diamine

Molecular Formula

C21H27N7O

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C21H27N7O/c1-2-4-15(5-3-1)24-20-18-19(23-14-22-18)26-21(27-20)25-16-6-8-17(9-7-16)28-10-12-29-13-11-28/h6-9,14-15H,1-5,10-13H2,(H3,22,23,24,25,26,27)

InChI Key

ZFLJHSQHILSNCM-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)N5CCOCC5

Solubility

Soluble in DMSO, not in water

Synonyms

2-(4-morpholinoanilino)-6-cyclohexylaminopurine, reversine

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)N5CCOCC5

Description

The exact mass of the compound Reversine is 393.22771 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Reversine is a small molecule that has gained interest in scientific research for its potential anti-cancer properties. Its primary mechanism of action appears to be through the inhibition of Aurora B kinase, a critical enzyme involved in cell division (mitosis) [].

Disrupting Mitosis

Aurora B kinase plays a key role in ensuring proper chromosome segregation during mitosis. Reversine acts as an ATP-binding competitor, essentially blocking the Aurora B kinase from utilizing Adenosine Triphosphate (ATP) for its function []. This disrupts the normal progression of mitosis, leading to premature cell cycle exit and ultimately cell death []. Studies have shown that reversine can effectively reduce the mitotic index, a measure of cells undergoing mitosis, in various cancer cell lines, including HeLa, U2OS, and breast cancer cells [].

Reversine, chemically known as 2-(4-morpholinoanilino)-6-cyclohexylaminopurine, is a synthetic compound classified as a substituted purine derivative. It functions primarily as a selective inhibitor of the mitotic kinase monopolar spindle 1 (MPS1), which plays a critical role in regulating cell cycle checkpoints and cytokinesis. This compound is notable for its dual functionality, acting both as an anti-tumor agent and a dedifferentiation drug, capable of reverting differentiated cells to a more progenitor-like state .

  • Reversine acts through multiple mechanisms:
    • A3 Adenosine Receptor Antagonism: It binds to the A3 adenosine receptor, a cell surface protein, potentially affecting cellular signaling pathways [].
    • Aurora Kinase Inhibition: Reversine inhibits Aurora kinases, enzymes crucial for cell division, which may contribute to its anti-cancer properties [].
    • Dedifferentiation Induction: Reversine can cause specialized cells to revert to a more immature state, with the potential for regeneration.
  • Specific toxicity data for Reversine is limited. However, its purine structure suggests potential for genotoxicity (DNA damage) requiring further investigation [].
  • Due to limited information, it's crucial to handle Reversine with caution in a research setting, following standard laboratory safety protocols.

Reversine's mechanism of action involves its ability to mimic adenosine triphosphate (ATP), thus inhibiting various kinases involved in cell cycle regulation. The inhibition of MPS1 leads to disrupted mitotic processes, resulting in polyploidy and apoptosis in cancer cells. The compound also impacts signaling pathways associated with glucose metabolism, contributing to reduced ATP production and triggering autophagic processes .

Reversine has demonstrated significant biological activity in various cancer models. It induces:

  • Cell Cycle Arrest: Primarily at the G2/M phase, preventing proper cell division.
  • Apoptosis: By modulating pro-apoptotic and anti-apoptotic proteins, it increases the expression of Bax while decreasing Bcl-XL and Mcl-1 .
  • Autophagy: Activation of autophagic pathways is noted through increased levels of LC3-II and Beclin 1, alongside decreased p62 levels .
  • Inhibition of Tumor Growth: Studies show that reversine effectively inhibits the proliferation of several cancer cell lines, including cholangiocarcinoma and osteosarcoma .

The synthesis of reversine typically involves multi-step organic reactions starting from simpler purine derivatives. Key steps may include:

  • Formation of the Purine Core: Utilizing cyclization reactions to construct the purine structure.
  • Substitution Reactions: Introducing morpholino and cyclohexyl groups through nucleophilic substitutions or coupling reactions.
  • Purification: Employing chromatographic techniques to isolate the final product with high purity .

Specific protocols may vary based on laboratory practices but generally adhere to established synthetic organic chemistry methods.

Reversine's applications span various fields, particularly in cancer research and regenerative medicine:

  • Cancer Therapy: As an MPS1 inhibitor, it shows promise in treating cancers such as cholangiocarcinoma and osteosarcoma by inducing apoptosis and inhibiting tumor growth .
  • Cell Reprogramming: It has been used to enhance the plasticity of lineage-committed cells, facilitating their reprogramming into stem-like states for potential therapeutic uses in tissue regeneration .
  • Research Tool: Reversine serves as a valuable reagent in studies focused on cell cycle dynamics and autophagy mechanisms .

Reversine interacts with several molecular targets beyond MPS1, including:

  • Non-muscle Myosin II: Implicated in cytoskeletal dynamics during cell division.
  • MEK1/ERK Pathway: Involved in signal transduction that regulates cell proliferation and survival .
  • Adenosine Receptors: Exhibiting antagonistic properties that may influence various cellular responses .

These interactions contribute to its multifaceted biological effects, making it a compound of interest for further pharmacological exploration.

Several compounds share structural or functional similarities with reversine. Here are some notable examples:

Compound NameStructure TypeMechanism of ActionUnique Features
5-FluorouracilPyrimidine analogueInhibits thymidylate synthasePrimarily used as an anti-cancer agent
ThymidineNucleosidePrecursor for DNA synthesisEssential for DNA replication
PalbociclibCyclin-dependent kinase inhibitorInhibits CDK4/6Targeted therapy for breast cancer
AZD7762Aurora kinase inhibitorInhibits aurora kinasesPromotes apoptosis in cancer cells

Reversine's uniqueness lies in its dual role as both an anti-tumor agent and a dedifferentiation facilitator, distinguishing it from other compounds that primarily focus on one mechanism.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

393.22770851 g/mol

Monoisotopic Mass

393.22770851 g/mol

Heavy Atom Count

29

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z499CLJ023

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

656820-32-5

Wikipedia

Reversine

Dates

Modify: 2023-08-15
1: Qin HX, Yang J, Cui HK, Li SP, Zhang W, Ding XL, Xia YH. Synergistic antitumor activity of reversine combined with aspirin in cervical carcinoma in vitro and in vivo. Cytotechnology. 2013 Aug;65(4):643-53. doi: 10.1007/s10616-012-9520-8. Epub 2013 Mar 10. PubMed PMID: 23475158; PubMed Central PMCID: PMC3720971.
2: Lu CH, Liu YW, Hua SC, Yu HI, Chang YP, Lee YR. Autophagy induction of reversine on human follicular thyroid cancer cells. Biomed Pharmacother. 2012 Dec;66(8):642-7. doi: 10.1016/j.biopha.2012.08.001. Epub 2012 Sep 15. PubMed PMID: 23089471.
3: Hu X, Zhang X, Zhou Y, Yu Y, Xu H. [Research progress of cell dedifferentiation induced by reversine]. Zhongguo Xiu Fu Chong Jian Wai Ke Za Zhi. 2012 Sep;26(9):1126-9. Review. Chinese. PubMed PMID: 23057363.
4: Kuo CH, Lu YC, Tseng YS, Shi CS, Chen SH, Chen PT, Wu FL, Chang YP, Lee YR. Reversine induces cell cycle arrest, polyploidy, and apoptosis in human breast cancer cells. Breast Cancer. 2012 Aug 28. [Epub ahead of print] PubMed PMID: 22926505.
5: Lv X, Zhu H, Bai Y, Chu Z, Hu Y, Cao H, Liu C, He X, Peng S, Gao Z, Yang C, Hua J. Reversine promotes porcine muscle derived stem cells (PMDSCs) differentiation into female germ-like cells. J Cell Biochem. 2012 Dec;113(12):3629-42. doi: 10.1002/jcb.24296. PubMed PMID: 22821411.
6: Piccoli M, Palazzolo G, Conforti E, Lamorte G, Papini N, Creo P, Fania C, Scaringi R, Bergante S, Tringali C, Roncoroni L, Mazzoleni S, Doneda L, Galli R, Venerando B, Tettamanti G, Gelfi C, Anastasia L. The synthetic purine reversine selectively induces cell death of cancer cells. J Cell Biochem. 2012 Oct;113(10):3207-17. doi: 10.1002/jcb.24197. PubMed PMID: 22615034.
7: Jemaà M, Galluzzi L, Kepp O, Boilève A, Lissa D, Senovilla L, Harper F, Pierron G, Berardinelli F, Antoccia A, Castedo M, Vitale I, Kroemer G. Preferential killing of p53-deficient cancer cells by reversine. Cell Cycle. 2012 Jun 1;11(11):2149-58. doi: 10.4161/cc.20621. Epub 2012 Jun 1. PubMed PMID: 22592527.
8: Hua SC, Chang TC, Chen HR, Lu CH, Liu YW, Chen SH, Yu HI, Chang YP, Lee YR. Reversine, a 2,6-disubstituted purine, as an anti-cancer agent in differentiated and undifferentiated thyroid cancer cells. Pharm Res. 2012 Jul;29(7):1990-2005. doi: 10.1007/s11095-012-0727-3. Epub 2012 Apr 4. PubMed PMID: 22477067.
9: Lee YR, Wu WC, Ji WT, Chen JY, Cheng YP, Chiang MK, Chen HR. Reversine suppresses oral squamous cell carcinoma via cell cycle arrest and concomitantly apoptosis and autophagy. J Biomed Sci. 2012 Jan 27;19:9. doi: 10.1186/1423-0127-19-9. PubMed PMID: 22283874; PubMed Central PMCID: PMC3299600.
10: Conforti E, Arrigoni E, Piccoli M, Lopa S, de Girolamo L, Ibatici A, Di Matteo A, Tettamanti G, Brini AT, Anastasia L. Reversine increases multipotent human mesenchymal cells differentiation potential. J Biol Regul Homeost Agents. 2011 Apr-Jun;25(2 Suppl):S25-33. PubMed PMID: 22051168.

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